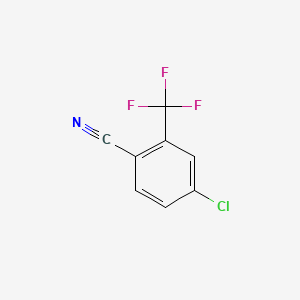
4-Chloro-2-(trifluoromethyl)benzonitrile
Cat. No. B1586403
Key on ui cas rn:
320-41-2
M. Wt: 205.56 g/mol
InChI Key: GRNQHTXPUDZMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06107488
Procedure details


4.47 g of the product obtained in Stage 1 above, 11.2 ml of triglyme, 2.78 g of 5,5-dimethyl hydantoin and 1.34 g of cuprous oxide are introduced then the suspension is agitated and taken to 215° C. for 4 hours. Then it is returned to ambient temperature, followed by filtering, washing with 4.5 ml of triglyme and agitating without exceeding 25° C., 4.5 ml of 22°Be concentrated ammonium hydroxide, 26 ml of water and 4.5 ml of toluene. Agitation is carried out for 15 minutes at 20° C. then the reaction medium is cooled down to -10° C., agitation is carried out for 1 hour, followed by separating, washing with 2.2 ml of toluene then 4.5 ml of water and drying. In this way 1.98 g of expected product (brown crystals) is obtained. M.p.=210° C.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5](Cl)[CH:6]=[CH:7][C:8]=1[C:9]#[N:10].COCCOCCOCCOC.[CH3:26][C:27]1([CH3:34])[NH:31][C:30](=[O:32])[NH:29][C:28]1=[O:33]>>[CH3:26][C:27]1([CH3:34])[C:28](=[O:33])[N:29]([C:5]2[CH:6]=[CH:7][C:8]([C:9]#[N:10])=[C:3]([C:2]([F:13])([F:12])[F:1])[CH:4]=2)[C:30](=[O:32])[NH:31]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.47 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=CC1C#N)Cl)(F)F
|
|
Name
|
|
|
Quantity
|
11.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCCOCCOC
|
|
Name
|
|
|
Quantity
|
2.78 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
[Compound]
|
Name
|
cuprous oxide
|
|
Quantity
|
1.34 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the suspension is agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is returned to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with 4.5 ml of triglyme
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
agitating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without exceeding 25° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Agitation is carried out for 15 minutes at 20° C.
|
|
Duration
|
15 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
agitation is carried out for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by separating
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with 2.2 ml of toluene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
4.5 ml of water and drying
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.98 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

